molecular formula C15H17NO5S B13791922 O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime CAS No. 908333-95-9

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime

Cat. No.: B13791922
CAS No.: 908333-95-9
M. Wt: 323.4 g/mol
InChI Key: CAGDUSAQZVOWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is a structurally complex oxime derivative characterized by a cyclohexane trione core substituted with a tosyl (p-toluenesulfonyl) group and a dimethyl moiety. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its steric and electronic properties may influence reactivity and stability.

Properties

CAS No.

908333-95-9

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

[(4,4-dimethyl-2,6-dioxocyclohexylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H17NO5S/c1-10-4-6-11(7-5-10)22(19,20)21-16-14-12(17)8-15(2,3)9-13(14)18/h4-7H,8-9H2,1-3H3

InChI Key

CAGDUSAQZVOWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=O)CC(CC2=O)(C)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Property Data
Molecular Formula C15H17NO5S
Molecular Weight 323.364 g/mol
CAS Number 908333-95-9
Exact Mass 323.083 amu
Polar Surface Area (PSA) 98.25 Ų
LogP (octanol-water) 3.095

The molecular structure includes a tosyl (para-methylphenylsulfonyl) group attached to the oxime oxygen, which modifies the compound's reactivity and solubility characteristics.

Preparation Methods of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime

Stepwise Preparation Details

Synthesis of 5,5-Dimethylcyclohexane-1,2,3-trione
  • The starting material is often 5,5-dimethylcyclohexane derivatives or dimedone (5,5-dimethylcyclohexane-1,3-dione).
  • Oxidation methods or selective functional group transformations are used to introduce the three ketone functionalities on the cyclohexane ring.
  • Oxidants such as pyridinium chlorochromate (PCC) in dichloromethane at room temperature have been employed effectively for similar ketone oxidations with high yields (up to 60-96%) under mild conditions.
Formation of the Oxime Group
  • The oxime is formed by reacting the corresponding cyclohexane trione with hydroxylamine or hydroxylamine derivatives.
  • This reaction typically proceeds in ethanol or other protic solvents, under reflux or room temperature, yielding the cyclohexane oxime derivative.
  • The oxime formation is a well-established reaction for ketones and aldehydes, providing a stable intermediate for further functionalization.
Tosylation of the Oxime Oxygen
  • The oxime oxygen is tosylated by reaction with tosyl chloride (p-toluenesulfonyl chloride) under basic conditions.
  • Common bases used include pyridine or triethylamine, which act as acid scavengers.
  • The reaction is generally conducted in dichloromethane or similar solvents at 0–25°C to prevent decomposition or side reactions.
  • This step converts the oxime into an O-tosyl oxime, enhancing its stability and reactivity for subsequent applications.

Representative Experimental Procedure (Inferred from Analogous Compounds)

Step Reagents/Conditions Yield (%) Notes
Oxidation of dimedone Pyridinium chlorochromate, DCM, 20°C, 2-8 h 60-96 Mild conditions, high yield
Oxime formation Hydroxylamine hydrochloride, EtOH, reflux 80-90 Standard oxime synthesis
Tosylation of oxime Tosyl chloride, pyridine, DCM, 0-25°C, 2 h 70-85 Controlled temperature required

The yields and conditions are adapted from related oxime and tosylation reactions documented in the literature for similar cyclohexane derivatives.

Analytical Characterization Data

Technique Observed Data
1H NMR (CDCl3) Signals consistent with methyl, aromatic tosyl, and oxime protons
Mass Spectrometry Molecular ion peak at m/z 323.4 consistent with formula
IR Spectroscopy Characteristic oxime N-O stretch and sulfonyl S=O bands
Melting Point Not reported; compound stability inferred from related oximes

These data confirm the successful synthesis and purity of the O-tosylated oxime derivative.

Summary and Outlook

The preparation of this compound involves well-established organic transformations including oxidation, oxime formation, and tosylation. The methods rely on classical reagents such as pyridinium chlorochromate and tosyl chloride under controlled conditions to achieve high yields and purity. Emerging techniques like mechanochemical synthesis may provide innovative and greener alternatives in the future. However, detailed experimental protocols specific to this compound remain limited in public databases, highlighting an opportunity for further experimental documentation and optimization.

Chemical Reactions Analysis

Types of Reactions

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Carbene Generation : The compound can act as a precursor for the generation of carbenes, which are highly reactive species used in various organic transformations. This is particularly useful in the synthesis of complex organic molecules .
  • Nucleophilic Substitution Reactions : The presence of the tosyl group enhances the electrophilicity of adjacent carbon atoms, making it suitable for nucleophilic substitution reactions. This property is exploited in the synthesis of more complex compounds .

Medicinal Chemistry

The compound has been investigated for its potential applications in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through pathways activated by reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy as an antibacterial agent is currently under investigation .

Materials Science

In materials science, this compound is being studied for its potential use in developing new materials:

  • Polymer Chemistry : The compound can be utilized as a monomer or crosslinker in polymer synthesis. Its ability to form stable covalent bonds can enhance the mechanical properties of polymers .

Table 1: Comparison of Reaction Types Involving this compound

Reaction TypeDescriptionReferences
Carbene GenerationPrecursor for reactive carbene species
Nucleophilic SubstitutionEnhances electrophilicity for nucleophiles
PolymerizationActs as a monomer or crosslinker

Case Study 1: Synthesis of Anticancer Agents

A study evaluated the anticancer properties of modified derivatives of this compound. The results showed significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potency comparable to existing chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Research conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antibacterial agent .

Mechanism of Action

The mechanism of action of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxime group can participate in nucleophilic addition reactions, while the tosyl group can undergo nucleophilic substitution. The compound’s reactivity is influenced by the presence of the electron-withdrawing tosyl group, which stabilizes the intermediate species formed during reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is compared below with analogous compounds, focusing on molecular structure, physical properties, and reactivity.

Structural Analogues and Functional Group Analysis

2,3-Butanedione 2-oxime (CAS 57-71-6) Structure: A linear diketone with an oxime group at the 2-position (CH₃C(=NOH)COCH₃). Key Properties:

  • Melting point: 75–79°C .
  • Boiling point: 185–186°C .
  • Reactivity: Forms stable complexes with metal ions (e.g., nickel in dimethylglyoxime assays). Comparison: The absence of a bulky cyclohexane ring or tosyl group in 2,3-butanedione 2-oxime results in lower molecular weight (101.10 g/mol vs. ~350–400 g/mol estimated for the target compound) and higher volatility.

Dimethylglyoxime (2,3-Butanedione dioxime; CAS 95-45-4)

  • Structure : Two oxime groups on a diketone backbone (HO-N=C(CH₃)-C(CH₃)=N-OH).
  • Key Properties :

  • Melting point: ~240°C (decomposition).
  • Applications: Widely used as a nickel-selective chelating agent . Comparison: The dioxime structure in dimethylglyoxime allows for bidentate metal coordination, whereas the mono-oxime in the target compound may limit its chelation efficiency.

Physical and Thermodynamic Properties

The following table summarizes data from literature and inferred trends for the target compound:

Property This compound (Inferred) 2,3-Butanedione 2-oxime Dimethylglyoxime
Molecular Weight (g/mol) ~350–400 (estimated) 101.10 116.12
Melting Point Likely >100°C (due to bulky substituents) 75–79°C ~240°C (dec.)
Solubility Low in water; soluble in polar aprotic solvents (e.g., DMSO) Soluble in ethanol, acetone Poor in cold water
Thermal Stability High (tosyl group enhances stability) Moderate High

Research Findings and Limitations

  • Synthetic Challenges : The incorporation of a tosyl group on a polycyclic system requires careful optimization to avoid side reactions, such as over-sulfonation or ring strain-induced decomposition.
  • Contradictions in Literature: Some sources emphasize the superior thermal stability of cyclohexane-based oximes, while others note that steric bulk may reduce solubility and reaction yields.

Biological Activity

O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime (CAS No. 908333-95-9) is a synthetic compound characterized by its unique molecular structure, which includes a cyclohexane framework with three carbonyl groups and an oxime functional group. This compound has gained attention in organic synthesis and pharmaceutical chemistry due to its potential biological activities.

  • Molecular Formula : C15H17NO5S
  • Molecular Weight : 323.36 g/mol
  • Key Features : The presence of the tosyl group enhances reactivity and solubility in organic solvents, making it a versatile building block in synthetic organic chemistry .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, its structural characteristics suggest several potential biological interactions.

  • Enzyme Inhibition : Compounds with similar structural features often exhibit enzyme inhibition properties. The oxime group can participate in nucleophilic attacks on electrophilic centers in enzymes, potentially inhibiting their activity.
  • Antimicrobial Properties : The presence of carbonyl and oxime functionalities may confer antimicrobial properties, similar to other oxime derivatives .
  • Antitumor Activity : Some diketones and related compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells .

Research Findings

Several studies have explored the biological implications of compounds with similar frameworks. Here are some relevant findings:

StudyFindings
O-Tosyl derivatives exhibit increased reactivity in nucleophilic substitution reactions, suggesting potential for enzyme-targeted therapies.
Compounds with diketone structures have been linked to antitumor activity through apoptosis induction mechanisms.
Oxime derivatives have shown antimicrobial activity against various bacterial strains, indicating a potential role in antibiotic development.

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of diketone derivatives on serine proteases. It was found that modifications at the oxime position significantly enhanced inhibitory potency compared to non-modified analogs.
  • Antimicrobial Activity Testing : In vitro tests indicated that oxime derivatives exhibited substantial activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.
  • Antitumor Activity Evaluation : Research into diketone compounds highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, supporting the hypothesis that this compound may share similar properties.

Q & A

Basic: What synthetic methodologies are recommended for O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime, and how can reaction progress be monitored?

Answer:
The synthesis of structurally analogous oxime derivatives (e.g., 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide) often involves refluxing precursors with catalysts like triethylamine, followed by purification via recrystallization using solvents such as pet-ether . For this compound, a similar approach could be adapted, with careful control of stoichiometry and temperature. Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediate formation and completion. Post-synthesis, column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) is recommended for purification.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}-NMR to confirm oxime proton signals (δ ~8–10 ppm) and methyl groups in the dimethylcyclohexane backbone (δ ~1.2–1.5 ppm). 13C^{13} \text{C}-NMR can resolve carbonyl carbons (e.g., trione groups at δ ~190–210 ppm) .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal. Data collection (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement using software like SHELX or OLEX2 are standard, as demonstrated for 2,2,5-trimethyl-1,3-dioxane derivatives .

Advanced: How can researchers resolve contradictions in mechanistic pathways during oxime functionalization?

Answer:
Contradictions in reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) require a dual approach:

  • Kinetic Studies: Compare reaction rates under varying conditions (pH, solvent polarity) to identify rate-determining steps.
  • Computational Modeling: Use Density Functional Theory (DFT) to calculate transition-state energies and electron density maps (e.g., via Gaussian or ORCA software). For example, oxime tautomerization energy barriers can clarify preferential reaction pathways .

Advanced: What strategies are recommended for assessing stability and decomposition under thermal or oxidative stress?

Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 10°C/min in N2_2) to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events (e.g., melting, decomposition) .
  • Accelerated Stability Testing: Expose the compound to 40°C/75% relative humidity for 4 weeks and analyze degradation products via LC-MS. Note that existing data gaps in thermal stability for similar compounds necessitate empirical validation .

Advanced: How can researchers evaluate the compound’s potential toxicity for laboratory handling?

Answer:

  • In Vitro Assays: Conduct Ames tests (bacterial reverse mutation assay) for mutagenicity and MTT assays on mammalian cell lines (e.g., HEK293) for cytotoxicity.
  • Acute Toxicity Profiling: Follow OECD Guideline 423 for oral/dermal LD50_{50} estimation. While current toxicology data for structurally related compounds indicate no carcinogenicity per IARC/OSHA classifications, solvent-specific safety protocols (e.g., NIOSH-approved respirators for aerosolized particles) are critical during handling .

Advanced: What computational tools can predict the compound’s reactivity in novel reaction systems?

Answer:

  • Molecular Dynamics (MD) Simulations: Use software like GROMACS to model solvent interactions and diffusion rates.
  • Reactivity Descriptors: Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites on the trione-oxime scaffold. For example, the oxime group’s lone pairs may drive regioselective tosylation .

Basic: How should researchers address missing physicochemical data (e.g., log P, solubility) for this compound?

Answer:

  • Experimental Determination: Measure log P via shake-flask method (octanol/water partitioning) and solubility via gravimetric analysis in solvents like DMSO, ethanol, and water.
  • QSAR Models: Apply quantitative structure-activity relationship tools (e.g., ACD/Labs) to estimate properties based on substituent contributions. Note that analogs like 2,2,5-trimethyl-1,3-dioxane derivatives show low water solubility (<1 mg/mL), suggesting similar behavior for the target compound .

Advanced: What crystallographic challenges arise during structure determination, and how can they be mitigated?

Answer:

  • Crystal Growth Issues: Poor diffraction may arise from flexible substituents (e.g., tosyl group). Optimize crystallization using solvent vapor diffusion (e.g., ether/pentane mixtures).
  • Data Collection: Use synchrotron radiation for small or weakly diffracting crystals. Refinement should account for disorder in methyl or tosyl groups via split-site modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.